N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
N-(3-Chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a complex heterocyclic core and multiple substituents. Its molecular framework includes a triazolo[4,3-a]quinoxaline moiety fused with a phenoxy group (3,5-dimethyl-substituted) and an acetamide linker attached to a 3-chlorophenyl group.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3/c1-15-10-16(2)12-19(11-15)34-24-23-29-30(14-22(32)27-18-7-5-6-17(26)13-18)25(33)31(23)21-9-4-3-8-20(21)28-24/h3-13H,14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGHXQYOMXLEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and documented biological activities, including its anticancer properties and antimicrobial effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 487.94 g/mol. It features a complex structure that includes a triazole ring fused with a quinoxaline moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H22ClN5O3 |
| Molecular Weight | 487.94 g/mol |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound involves multi-step organic reactions that include the formation of the triazole and quinoxaline frameworks. These synthetic pathways are crucial for optimizing yield and purity for biological testing.
Anticancer Activity
Recent studies have shown that this compound exhibits promising anticancer properties. For instance:
- Mechanism of Action : The compound targets specific pathways involved in cancer cell proliferation and survival. It has been noted to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : In a study published in Molecular Cancer Therapeutics, the compound was tested against several tumor cell lines. Results indicated significant cytotoxic effects with IC50 values in the micromolar range, demonstrating its potential as an anticancer agent .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens:
- In Vitro Studies : The antimicrobial efficacy was evaluated against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 25 μg/mL, indicating moderate to strong antibacterial activity .
- Comparative Analysis : When compared to standard antibiotics, this compound showed superior activity in some cases, suggesting its potential as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the triazole and quinoxaline rings is critical for its interaction with biological targets. Modifications to these rings can significantly alter potency and selectivity.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying its biological activities. This includes:
- In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety.
- Mechanistic Studies : Investigating the molecular pathways affected by the compound to identify potential biomarkers for response.
Scientific Research Applications
Anticancer Activity
N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has shown promising anticancer properties in several studies.
- Mechanism of Action : It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- In Vitro Studies : Compounds with similar structures have demonstrated significant activity against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values in the low micromolar range.
- A549 (Lung Cancer) : Similar efficacy observed.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties against a range of pathogens.
- Tested Strains :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values ranging from 12.5 to 25 μg/ml against E. coli and S. aureus.
Antiparasitic Activity
Research indicates that triazole-containing compounds may exhibit antiparasitic effects.
- Targeting Protozoan Parasites : Evaluated for activity against Trypanosoma cruzi, the causative agent of Chagas disease.
- Mechanism : Inhibition of key metabolic pathways in the parasites has been suggested as a mode of action.
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry explored the synthesis and biological evaluation of triazoloquinoxaline derivatives. The findings indicated that these compounds significantly inhibited the growth of cancer cells through apoptosis induction mechanisms .
Case Study 2: Antimicrobial Properties
Research highlighted in MDPI Molecules documented the antimicrobial effectiveness of triazole derivatives against multiple bacterial strains. The study reported that specific derivatives exhibited potent activity with low MIC values .
Case Study 3: Antiparasitic Effects
A review article discussed various heterocyclic compounds with antiparasitic properties. It noted that triazole derivatives showed promise against protozoan infections, particularly due to their ability to disrupt metabolic processes .
Table 1: Biological Activities of this compound
Comparison with Similar Compounds
Table 1: Key Substituents and Their Implications
Chlorophenyl vs. Fluorophenyl Groups
Phenoxy vs. Sulfanyl Linkers
- The phenoxy group in the target compound (oxygen linker) vs.
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- Quinazolinone derivatives () generally exhibit higher solubility due to their ketone groups, which enhance hydrogen bonding with water .
Metabolic Stability
- Dimethylphenoxy groups may resist oxidative metabolism better than unsubstituted phenyl rings (e.g., ), while sulfur-containing analogs () are prone to sulfoxidation, shortening half-life .
Q & A
Q. What synthetic methodologies are effective for constructing the [1,2,4]triazolo[4,3-a]quinoxaline core in this compound?
The core structure can be synthesized via cyclization reactions. For example, copper-catalyzed click chemistry has been employed for analogous triazole-acetamide derivatives, where azide-alkyne cycloaddition forms the heterocyclic backbone (e.g., using CuSO4·5H2O and sodium ascorbate as catalysts) . Additionally, ZnCl2-mediated cyclization in DMF under reflux conditions (6–8 hours) has been used for related thiazolidinone and chromenone systems, suggesting adaptability for triazoloquinoxaline synthesis .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy (1H/13C) to confirm substituent positions and scaffold connectivity, as demonstrated for similar quinoxaline derivatives .
- HPLC-MS for purity assessment (e.g., >95% purity thresholds) and to detect synthetic byproducts .
- X-ray crystallography to resolve ambiguities in stereochemistry, particularly for the triazoloquinoxaline core, as seen in structurally related quinazolinones .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Target-specific assays should be prioritized based on structural analogs:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts, as triazoloquinoxalines often modulate enzymatic activity .
- Cellular viability assays (e.g., MTT or ATP-luminescence) in disease-relevant cell lines, noting that chloro- and methyl-substituted aromatics in similar compounds show antiproliferative effects .
Advanced Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Synthesize derivatives with modified phenoxy (e.g., electron-withdrawing groups) or chlorophenyl groups to assess impacts on bioactivity .
- Scaffold hopping : Replace the triazoloquinoxaline core with pyrazolo-pyrimidinone or imidazo-triazin moieties (as in and ) to evaluate core flexibility .
- Computational modeling : Use DFT or molecular docking to predict binding affinities and guide synthetic prioritization .
Q. What strategies address contradictions in spectral data during structural elucidation?
- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with published data for analogous compounds (e.g., triazoloquinoxalines in ) .
- Isotopic labeling : Use deuterated solvents or 15N-labeled intermediates to resolve overlapping signals in complex heterocycles .
Q. How can metabolic stability be evaluated in preclinical studies?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rodent) and monitor degradation via LC-MS over time .
- CYP450 inhibition screening : Use fluorogenic substrates to assess potential drug-drug interaction risks, critical for triazoloquinoxaline derivatives due to their electrophilic substituents .
Q. What methods optimize yield in multi-step syntheses while minimizing impurities?
- Stepwise monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., during cyclization or amide coupling) .
- Green chemistry approaches : Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) for cyclization steps, as demonstrated in thiazolidinone syntheses .
Methodological Notes
- Contradiction management : For conflicting synthetic protocols (e.g., vs. 13), recommend reproducibility studies under controlled conditions (temperature, catalyst loading).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
